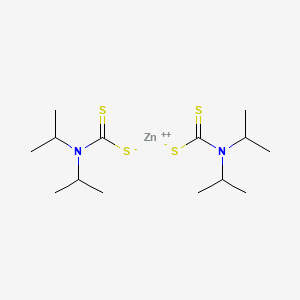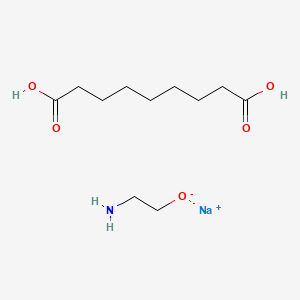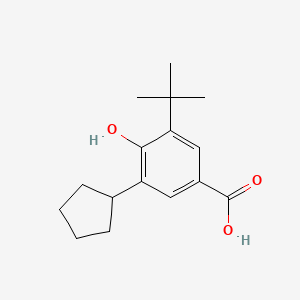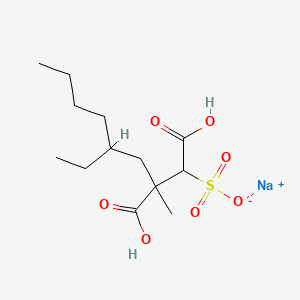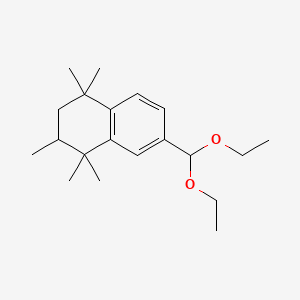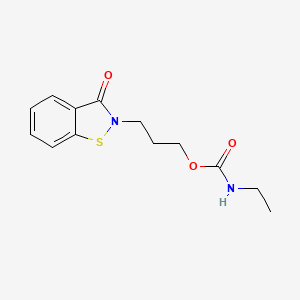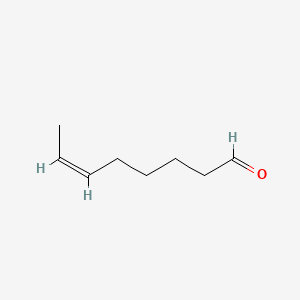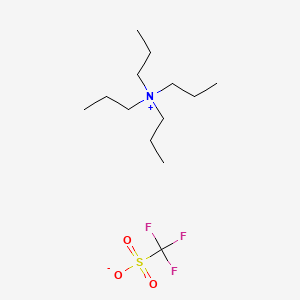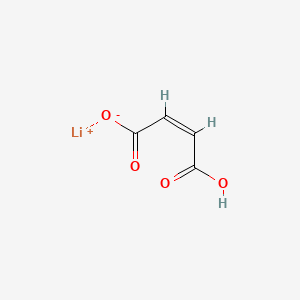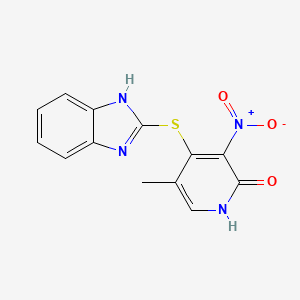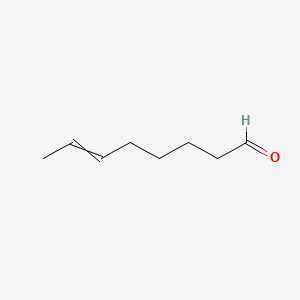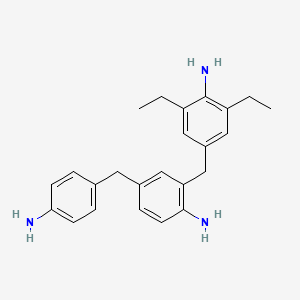
2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of one or more amino groups attached to an aromatic ring. Aromatic amines are widely used in various industrial applications, including the production of dyes, pharmaceuticals, and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline typically involves multi-step organic reactions. One common method is the reductive amination of corresponding aldehydes or ketones with aniline derivatives. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters, including temperature, pressure, and pH, to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N,N-Dimethylaniline: An aromatic amine with two methyl groups attached to the nitrogen atom.
4-Aminobiphenyl: An aromatic amine with an amino group attached to a biphenyl structure.
Uniqueness
2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline is unique due to the presence of multiple amino groups and the specific substitution pattern on the aromatic rings. This structural complexity may confer distinct chemical and biological properties, making it valuable for specialized applications.
特性
CAS番号 |
93859-40-6 |
|---|---|
分子式 |
C24H29N3 |
分子量 |
359.5 g/mol |
IUPAC名 |
4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-diethylaniline |
InChI |
InChI=1S/C24H29N3/c1-3-19-13-18(14-20(4-2)24(19)27)15-21-12-17(7-10-23(21)26)11-16-5-8-22(25)9-6-16/h5-10,12-14H,3-4,11,15,25-27H2,1-2H3 |
InChIキー |
OBHZIYINRONOGB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC(=C1N)CC)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


